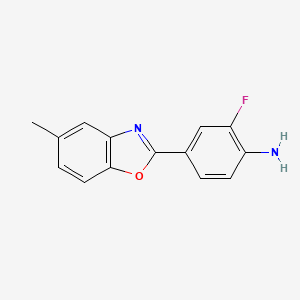
2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the CAS Number: 1496436-01-1 . It has a molecular weight of 242.25 . The IUPAC name for this compound is 2-fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” is 1S/C14H11FN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-11(16)10(15)7-9/h2-7H,16H2,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the benzoxazole and aniline groups.Physical And Chemical Properties Analysis
“2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” is a powder that is stored at room temperature .科学的研究の応用
Antiviral Activity
Indole derivatives, which are structurally similar to benzoxazole, have been found to possess various biological activities, including antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Compounds containing benzothiazole and indole nuclei have shown anti-inflammatory and analgesic activities . This suggests that “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” might also have potential in this area.
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, which are structurally similar to benzoxazole, have emerged as a new class of antimycobacterial agents that interfere with iron homeostasis . This suggests that “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” could have potential applications in the treatment of tuberculosis.
Cancer Treatment
Arylboronic acids, which can be derived from aniline compounds, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” might also have potential in this area.
Cytotoxicity
Benzoxazole derivatives have been studied for their cytotoxicity . This suggests that “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” might also have potential applications in this area.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . Given the structural similarity between indole and benzoxazole, “2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline” might also have potential antioxidant properties.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-11(16)10(15)7-9/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKPNANHXDYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
CAS RN |
1496436-01-1 |
Source


|
| Record name | 2-fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)
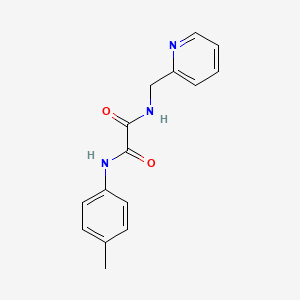
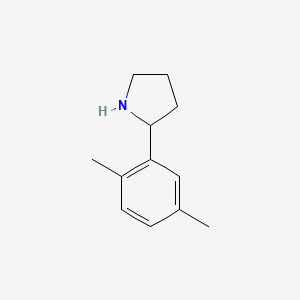
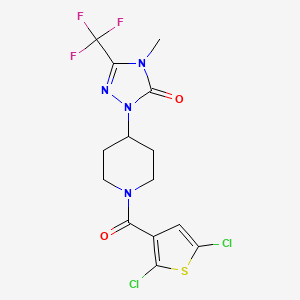
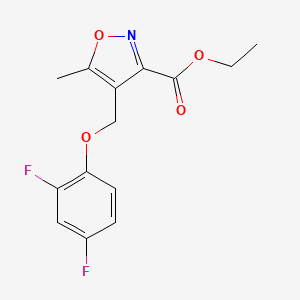
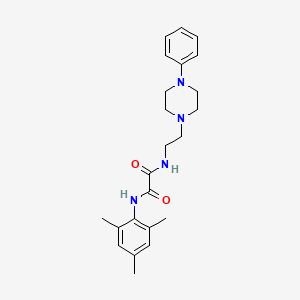
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)

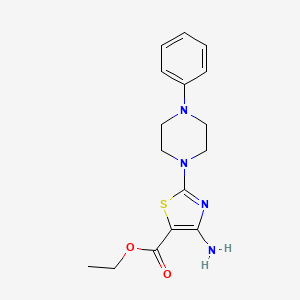
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
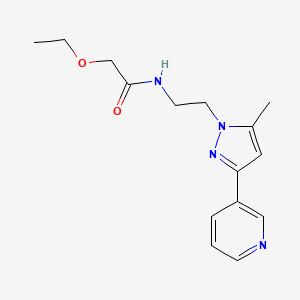
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)
